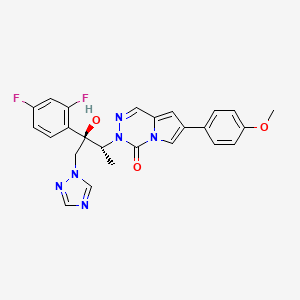
Antifungal agent 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 31 is a synthetic compound designed to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing a crucial tool in the treatment of both superficial and systemic fungal infections. This compound is particularly noted for its efficacy against a wide range of fungal species, making it a valuable asset in medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like methanol or chloroform, and catalysts such as phosphoric acid or sulfuric acid. The reaction conditions often require controlled temperatures ranging from 25°C to 100°C, depending on the specific step in the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions: Antifungal agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation are common substitution reactions that modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures between 25°C and 100°C.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties.
科学的研究の応用
Antifungal agent 31 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
作用機序
The mechanism of action of antifungal agent 31 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
類似化合物との比較
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Fluconazole: An azole antifungal that inhibits lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol, similar to antifungal agent 31.
Uniqueness: this compound is unique in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antifungal agents. Its synthetic versatility allows for the creation of various derivatives with enhanced properties, making it a valuable compound in the ongoing fight against fungal infections.
特性
分子式 |
C25H22F2N6O3 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |
InChIキー |
SQVRHWIZZFOWBI-PUAOIOHZSA-N |
異性体SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


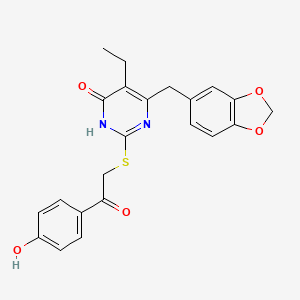
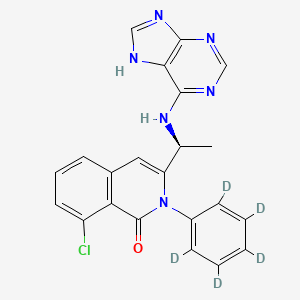


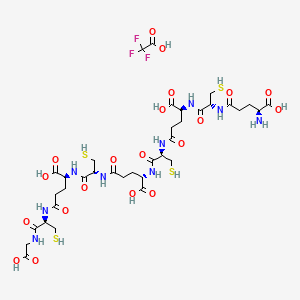
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
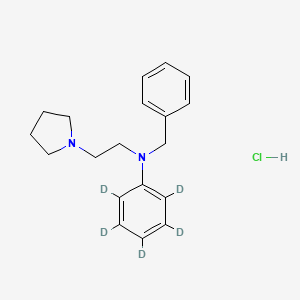
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
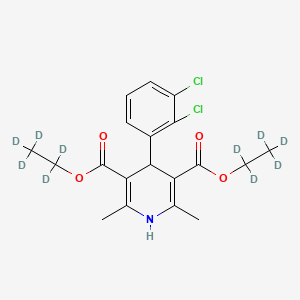

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


